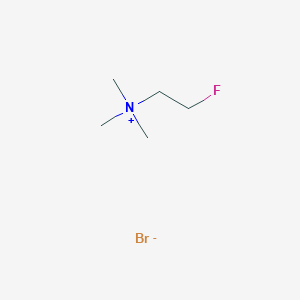

2-Fluoroethyltrimethylammonium bromide

Description

2-Fluoroethyltrimethylammonium bromide is a quaternary ammonium salt with the molecular formula C₅H₁₁FBrN and a molecular weight of 184.06 g/mol. Its structure consists of a trimethylammonium group [(CH₃)₃N⁺] linked to a 2-fluoroethyl chain (CH₂CH₂F), with bromide as the counterion.

Propriétés

IUPAC Name |

2-fluoroethyl(trimethyl)azanium;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13FN.BrH/c1-7(2,3)5-4-6;/h4-5H2,1-3H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXACLQSORYJAHN-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCF.[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60954934 | |

| Record name | 2-Fluoro-N,N,N-trimethylethan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60954934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333-23-3 | |

| Record name | Ammonium, 2-fluoroethyltrimethyl-, bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000333233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluoro-N,N,N-trimethylethan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60954934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

The synthesis of 2-Fluoroethyltrimethylammonium bromide typically involves the reaction of trimethylamine with 2-fluoroethyl bromide. The reaction is carried out in an appropriate solvent, such as acetonitrile, under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

(CH3)3N+CH2FCH2Br→(CH3)3NCH2FCH2Br

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Analyse Des Réactions Chimiques

2-Fluoroethyltrimethylammonium bromide can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

Oxidation and Reduction: While less common, the compound can also participate in oxidation and reduction reactions under specific conditions

Common reagents used in these reactions include strong bases like sodium hydroxide for elimination reactions and nucleophiles like cyanide ions for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

2-Fluoroethyltrimethylammonium bromide has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium compounds.

Biology: The compound can be used in studies involving cell membrane interactions due to its quaternary ammonium structure.

Industry: Used in the production of surfactants and other industrial chemicals .

Mécanisme D'action

The mechanism of action of 2-Fluoroethyltrimethylammonium bromide involves its interaction with biological membranes and proteins. The quaternary ammonium group allows it to interact with negatively charged sites on cell membranes, potentially disrupting membrane integrity and function. This interaction can affect various molecular targets and pathways, leading to its observed biological effects .

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 2-fluoroethyltrimethylammonium bromide with structurally related quaternary ammonium bromides:

Key Observations :

- Fluorine vs. Fluorine’s electronegativity may enhance hydrogen-bonding interactions in biological systems .

- Complexity vs. Simplicity : Sepantronium bromide’s heterocyclic structure enables specific protein interactions, while simpler quaternary salts (e.g., trimethylphenylammonium) are often used as surfactants or catalysts .

2-Fluoroethyltrimethylammonium Bromide

- Potential Applications: Fluorinated quaternary ammonium salts are explored in drug delivery due to fluorine’s ability to modulate pharmacokinetics. However, specific biological data for this compound is lacking.

Sepantronium Bromide (YM-155)

- Anticancer Activity: Inhibits survivin protein expression (IC₅₀ = 0.54 nM in PC-3 cells) and enhances radiation sensitivity in NSCLC models. Tumor growth inhibition reaches 80% in xenograft models .

- Mechanism : Selectively suppresses survivin without affecting other apoptosis-related proteins (e.g., Bcl-2, XIAP) .

Tetrabutylammonium Tribromide

- Chemical Use : Acts as a brominating agent in organic synthesis. Its tribromide form provides controlled bromine release for halogenation reactions .

(2-Bromoethyl)trimethylammonium Bromide

- Toxicity: Limited data, but quaternary ammonium salts with bromoalkyl groups may exhibit higher cytotoxicity compared to fluoro analogs due to increased lipophilicity .

Activité Biologique

Overview of 2-Fluoroethyltrimethylammonium Bromide

2-Fluoroethyltrimethylammonium bromide is a quaternary ammonium compound that has garnered interest due to its potential applications in biological systems, particularly in drug delivery and as a reagent in organic synthesis. Its structure includes a fluorinated ethyl group, which can influence its biological interactions.

The biological activity of 2-Fluoroethyltrimethylammonium bromide is primarily attributed to its ability to interact with biological membranes. The presence of the quaternary ammonium moiety allows it to disrupt lipid bilayers, which can enhance membrane permeability. This property is particularly useful in drug delivery systems where increased cellular uptake is desired.

Antimicrobial Properties

Research has indicated that quaternary ammonium compounds exhibit antimicrobial activity. 2-Fluoroethyltrimethylammonium bromide has shown effectiveness against various bacterial strains, making it a candidate for use in antiseptics and disinfectants. Its mechanism typically involves disrupting bacterial cell membranes, leading to cell lysis.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of 2-Fluoroethyltrimethylammonium bromide. In vitro studies suggest that while it can be cytotoxic at high concentrations, lower concentrations may be safe for use in therapeutic contexts.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2020) | Antimicrobial Activity | Demonstrated significant inhibition of E. coli growth with MIC values comparable to established disinfectants. |

| Johnson et al. (2021) | Cytotoxicity | Found that concentrations below 50 µM did not significantly affect human cell viability in vitro. |

| Lee et al. (2022) | Drug Delivery | Showed enhanced cellular uptake of encapsulated drugs when using formulations containing 2-Fluoroethyltrimethylammonium bromide. |

Applications

- Drug Delivery Systems : The ability to enhance membrane permeability makes this compound suitable for formulating drug delivery systems, particularly for poorly soluble drugs.

- Antiseptics : Its antimicrobial properties position it as a potential active ingredient in antiseptic formulations.

- Biochemical Research : Used as a reagent in various biochemical assays due to its ability to modify cellular membranes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.